![molecular formula C25H18Cl2N2O2 B14224129 Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate CAS No. 593267-67-5](/img/structure/B14224129.png)
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in many natural and synthetic compounds .
Métodos De Preparación
The synthesis of Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate typically involves the reaction of 6-chloroindole derivatives with benzoyl chloride under specific conditions. The reaction often requires a catalyst such as anhydrous aluminum chloride and is conducted under low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Aplicaciones Científicas De Investigación
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of cell biology and biochemistry.
Mecanismo De Acción
The mechanism of action of Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown potent antiviral properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
593267-67-5 |
|---|---|
Fórmula molecular |
C25H18Cl2N2O2 |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate |
InChI |
InChI=1S/C25H18Cl2N2O2/c1-31-25(30)15-4-2-14(3-5-15)24(20-12-28-22-10-16(26)6-8-18(20)22)21-13-29-23-11-17(27)7-9-19(21)23/h2-13,24,28-29H,1H3 |
Clave InChI |
WTVOZNRSYVBHKN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(C2=CNC3=C2C=CC(=C3)Cl)C4=CNC5=C4C=CC(=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




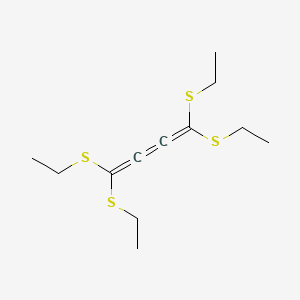
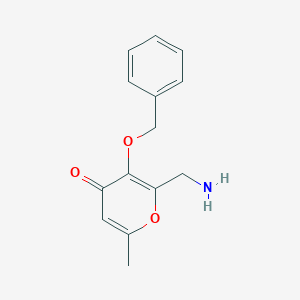
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)

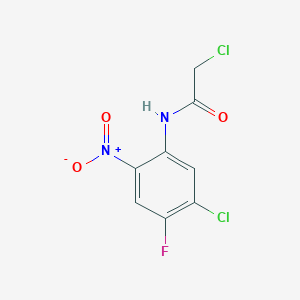
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)

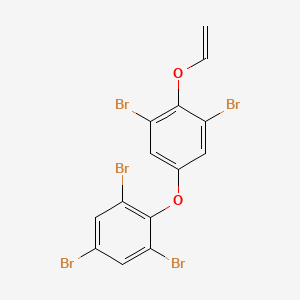
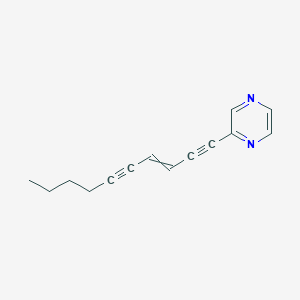
![Phosphonic acid, [(2R)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14224095.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14224100.png)
